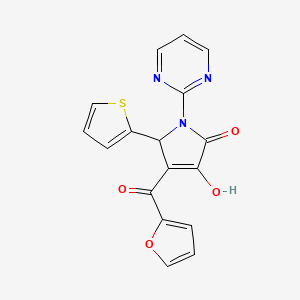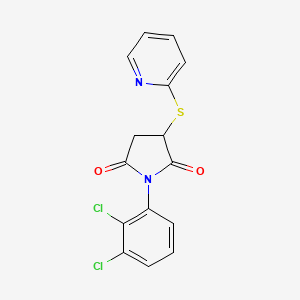![molecular formula C16H21NO4 B3988357 2-{[(2-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3988357.png)
2-{[(2-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid
Übersicht
Beschreibung
2-{[(2-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as MCC-555, is a synthetic compound that has been studied for its potential use in scientific research.
Wirkmechanismus
2-{[(2-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid exerts its therapeutic effects through various mechanisms of action, depending on the disease being studied. In cancer research, this compound induces apoptosis by activating the caspase pathway and inhibits angiogenesis by reducing the expression of vascular endothelial growth factor. In diabetes research, this compound improves glucose tolerance and reduces insulin resistance by activating the AMP-activated protein kinase pathway. In Alzheimer's disease research, this compound reduces amyloid beta accumulation by inhibiting the beta-secretase enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound reduces tumor growth and angiogenesis, induces apoptosis, and inhibits metastasis. In diabetes research, this compound improves glucose tolerance, reduces insulin resistance, and improves lipid metabolism. In Alzheimer's disease research, this compound reduces amyloid beta accumulation, improves cognitive function, and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(2-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for research on 2-{[(2-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid, including:
1. Further studies on the mechanism of action of this compound in cancer, diabetes, and Alzheimer's disease.
2. Development of new this compound derivatives with improved solubility and specificity.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Investigation of the potential use of this compound in combination with other therapeutic agents.
5. Exploration of the use of this compound as a diagnostic tool for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use as a therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of new treatments for cancer, diabetes, and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
2-{[(2-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve glucose tolerance and reduce insulin resistance. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function.
Eigenschaften
IUPAC Name |
2-[(2-methoxyphenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-21-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16(19)20/h2,5-6,9,12-13H,3-4,7-8,10H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLENARSSQFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3988291.png)
![2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}dihexanoic acid](/img/structure/B3988299.png)
![4-{[3-(dimethylamino)propyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3988300.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3988308.png)
![N,N-dimethyl-4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B3988312.png)
![2-(diethylamino)ethyl 4-{[N-(cyclohexylcarbonyl)glycyl]amino}benzoate hydrochloride](/img/structure/B3988319.png)

![propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B3988332.png)

![4-{3-[1-methyl-2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3988345.png)
![1-(2,4-dichlorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B3988351.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide](/img/structure/B3988362.png)
![2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide](/img/structure/B3988367.png)
![4-(2-furoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3988384.png)